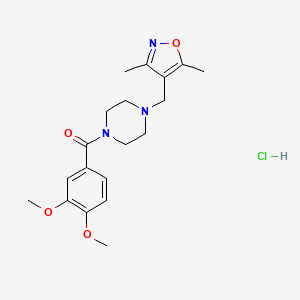

(3,4-二甲氧基苯基)(4-((3,5-二甲基异恶唑-4-基)甲基)哌嗪-1-基)甲酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one . It has been studied for its inhibitory activities against BRD4, a protein that has shown potential in cancer therapy . Notably, a compound named DDT26, which is a derivative of this compound, exhibited potent inhibitory effect on BRD4 .

Synthesis Analysis

The synthesis of this compound involves the design and creation of 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one . The exact synthesis process of “(3,4-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride” is not specified in the available resources.科学研究应用

分子相互作用和受体研究

对特定拮抗剂与 CB1 大麻素受体的分子相互作用的详细研究利用了分子轨道方法和构象分析来了解空间结合相互作用,提出某些构象异构体具有适当的空间取向和独特的静电特性以用于受体结合。这项研究极大地促进了我们对受体-配体相互作用的理解,并且可以为新型治疗剂的开发提供信息 (Shim 等,2002)。

合成和抗氧化特性

对二苯甲烷衍生物(包括天然产物)的合成及其抗氧化特性的研究展示了这些化合物在对抗氧化应激相关疾病中的潜力。该研究突出了与合成标准抗氧化剂化合物相比,合成的溴酚的有效抗氧化能力 (Balaydın 等,2010)。

潜在治疗剂

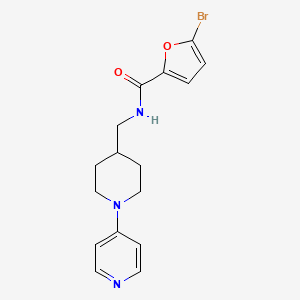

另一项研究重点关注通过线性两步法合成 {4-[(2-烷氧基/芳烷氧基-3,5-二氯苯基)磺酰基]-1-哌嗪基}(2-呋喃基)甲酮,评估其 α-葡萄糖苷酶抑制活性和溶血特性。这项工作为开发针对糖尿病等疾病的新型治疗剂开辟了途径 (Abbasi 等,2019)。

HIV 进入抑制剂

CCR5 受体的有效变构非竞争性拮抗剂,对 HIV-1 表现出显着的抗病毒作用,提供了对基于受体的作用机制和在临床环境中克服 HIV 病毒耐药性的潜在策略的见解 (Watson 等,2005)。

缩合剂和酰胺形成

将 4-(4,6-二甲氧基-1,3,5-三嗪-2-基)-4-甲基吗啉鎓氯化物作为一种有效的缩合剂进行的研究突出了其在酰胺和酯形成中的作用,展示了一种可用于药物制造的化学合成实用方法 (Kunishima 等,1999)。

未来方向

The future directions for this compound involve further exploration of its inhibitory activities against BRD4 . Given the promising potential of BRD4 inhibitors in cancer therapy, there is significant clinical value in developing novel therapeutic agents with different mechanisms of action as alternatives to traditional chemotherapy .

作用机制

Target of Action

The primary target of this compound is BRD4 , a protein that plays a crucial role in gene expression and cell growth . BRD4 inhibitors have shown promising potential in cancer therapy .

Mode of Action

The compound exhibits a potent inhibitory effect on BRD4 . It interacts with BRD4, leading to changes in the protein’s activity and function . This interaction can interfere with cellular DNA damage repair mechanisms .

Biochemical Pathways

The compound’s action on BRD4 affects various biochemical pathways. It modulates the expression of c-MYC and γ-H2AX, two proteins involved in cell proliferation and DNA damage response, respectively . The compound’s action can induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase .

Result of Action

The compound demonstrates significant anti-proliferative activity against certain cell lines . It can induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase . These effects contribute to its potential as an anti-cancer agent .

属性

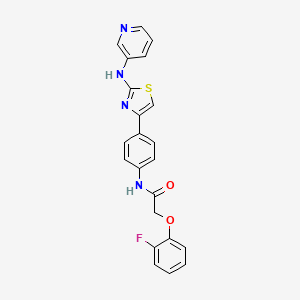

IUPAC Name |

(3,4-dimethoxyphenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4.ClH/c1-13-16(14(2)26-20-13)12-21-7-9-22(10-8-21)19(23)15-5-6-17(24-3)18(11-15)25-4;/h5-6,11H,7-10,12H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHMGLVZSDWVLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-methylbenzamide](/img/structure/B2929992.png)

![3-fluoro-4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2929999.png)